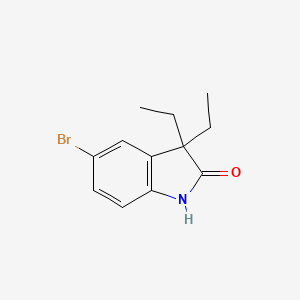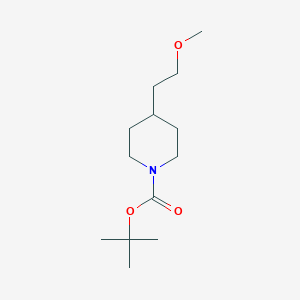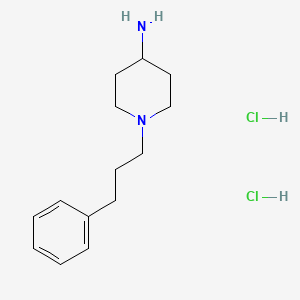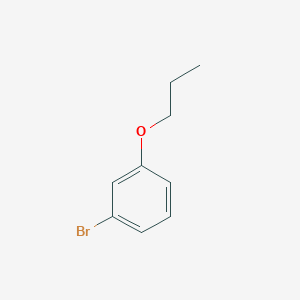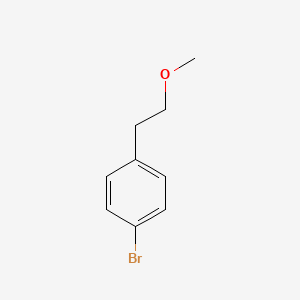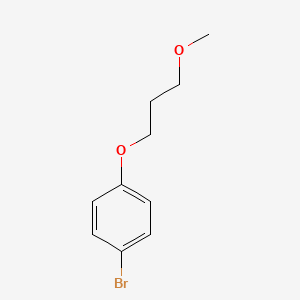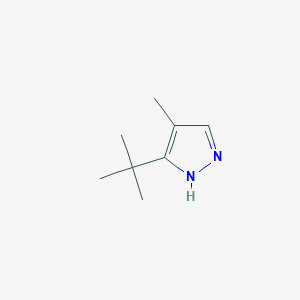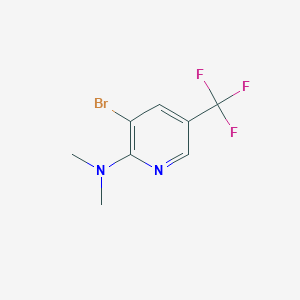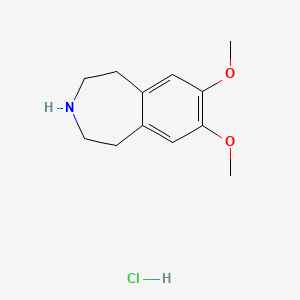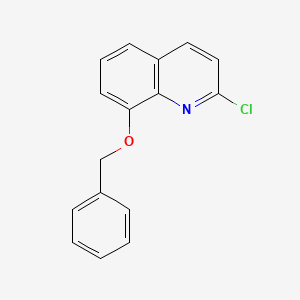
8-(ベンジルオキシ)-2-クロロキノリン
概要
説明
8-(Benzyloxy)-2-chloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a benzyloxy group at the 8th position and a chlorine atom at the 2nd position of the quinoline ring.
科学的研究の応用
8-(Benzyloxy)-2-chloroquinoline has been explored for its antimicrobial properties. Studies have shown that it exhibits significant growth inhibitory activity against various bacterial and fungal species, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Aspergillus niger .
作用機序
Target of Action
Similar compounds such as quinoline ethers have been reported to exhibit antimicrobial activities
Mode of Action
Quinoline ethers, a related group of compounds, have been shown to interact with their targets and cause changes that inhibit microbial growth . The specific interactions and resulting changes caused by 8-(Benzyloxy)-2-chloroquinoline remain to be elucidated.
Biochemical Pathways
It’s plausible that, like other antimicrobial agents, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition . The downstream effects of such interference could include disruption of microbial metabolism, replication, or other vital processes.
Result of Action
Given its potential antimicrobial activity , it may lead to the death or growth inhibition of microbial cells. The specific molecular and cellular mechanisms underlying these effects remain to be elucidated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-chloroquinoline typically involves a nucleophilic substitution reaction. One common method includes the reaction of 8-hydroxyquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 8-(Benzyloxy)-2-chloroquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-(Benzyloxy)-2-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used as a reference compound in studies.
2-Chloroquinoline: Shares structural similarities but lacks the benzyloxy group, which may affect its biological activity.
Uniqueness
8-(Benzyloxy)-2-chloroquinoline stands out due to the presence of both the benzyloxy and chlorine substituents, which may contribute to its enhanced antimicrobial activity compared to its analogs .
特性
IUPAC Name |
2-chloro-8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHWTGNWJVDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621926 | |
| Record name | 8-(Benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343788-51-2 | |
| Record name | 8-(Benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
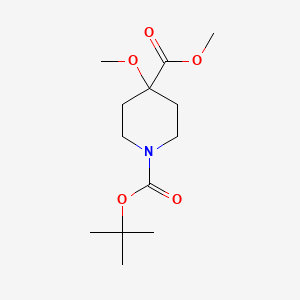
![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
